molecular formula C24H16Br2 B12545665 6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene CAS No. 144509-29-5

6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene

Cat. No.: B12545665
CAS No.: 144509-29-5
M. Wt: 464.2 g/mol
InChI Key: FNGLIOAFHOYMDK-UHFFFAOYSA-N
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Description

6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves the bromination of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene can be achieved through a continuous flow process. This method involves the controlled addition of bromine to a solution of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene in a suitable solvent. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones and other oxidized forms.

    Reduction Reactions: The major product is 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.

Scientific Research Applications

6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Dibromo-1,1’-bi-2-naphthol
  • 6,6’-Dibromo-1,1’-biacenaphthylene
  • 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene

Uniqueness

6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its fully aromatic counterparts

Properties

CAS No.

144509-29-5

Molecular Formula

C24H16Br2

Molecular Weight

464.2 g/mol

IUPAC Name

5-bromo-6-(6-bromo-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene

InChI

InChI=1S/C24H16Br2/c25-19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26)24(18)22(14)16/h5-12H,1-4H2

InChI Key

FNGLIOAFHOYMDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)Br)Br

Origin of Product

United States

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